(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an acetamido group and a methoxyphenyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by the addition of acetamide. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or pyridine. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, such as 4-methoxybenzaldehyde and malonic acid, are mixed in a reactor, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with a methoxy group instead of an acetamido group.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with different functional groups.
Uniqueness
(E)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both acetamido and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-3-(4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEYOJSWXAGTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.